4-methoxy-1H-indole-2-carbaldehyde
CAS No.: 213682-04-3
Cat. No.: VC4429489
Molecular Formula: C16H15NO2
Molecular Weight: 253.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213682-04-3 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.301 |
| IUPAC Name | 4-methoxy-1H-indole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 |
| Standard InChI Key | YSBGWZCPAPQJBI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C=C(N2)C=O |
Introduction
Structural Characteristics
Molecular Architecture
4-Methoxy-1H-indole-2-carbaldehyde consists of a bicyclic indole scaffold (a fused benzene and pyrrole ring) with substituents at positions 2 and 4. The methoxy group (-OCH₃) at position 4 donates electron density via resonance, stabilizing the aromatic system, while the aldehyde (-CHO) at position 2 provides a reactive site for nucleophilic additions or condensations . The planar structure is confirmed by X-ray crystallography analogs, with bond lengths and angles consistent with conjugated aromatic systems.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| SMILES | COC1=CC=CC2=C1C=C(N2)C=O | |
| InChIKey | BMUMJEKBMVREKT-UHFFFAOYSA-N |
Tautomerism and Conformational Dynamics
The compound exhibits tautomerism between the 1H-indole form and rare 3H-indole tautomers, influenced by solvent polarity and temperature. Nuclear Overhauser Effect (NOE) studies indicate that the aldehyde group adopts a coplanar orientation with the indole ring to maximize conjugation, reducing steric hindrance.
Synthesis and Optimization
Zinc-Mediated Reduction
A common route involves reducing 4-methoxy-1H-indole-2-carboxylic acid derivatives using activated zinc in acidic media. For example, treatment with zinc powder in 0.5N HCl at 20–30°C yields the aldehyde after chromatographic purification (cyclohexane/EtOAc gradient), achieving 15–20% yields . Key challenges include controlling exothermic reactions and minimizing over-reduction byproducts.
Vilsmeier-Haack Formylation
Alternative methods employ the Vilsmeier-Haack reaction, where 4-methoxyindole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80–85°C. This electrophilic formylation targets the electron-rich C2 position, with optimized conditions using 1.3 equivalents of POCl₃ to achieve 35–40% yields.
Table 2: Comparative Synthesis Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Zinc Reduction | Zn/HCl, 20–30°C, 30 min | 15–20% | Simple setup |
| Vilsmeier-Haack | POCl₃/DMF, 80°C, 45 min | 35–40% | Higher regioselectivity |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. Stability studies indicate degradation under prolonged exposure to light or alkaline conditions, necessitating storage in amber vials at room temperature .
Acid-Base Behavior
The aldehyde proton (δ ~10 ppm in ¹H NMR) exhibits weak acidity (pKa ~12–14), enabling deprotonation under strong basic conditions to form enolate intermediates. The methoxy group remains inert under most reaction conditions but can undergo demethylation with boron tribromide (BBr₃).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 9.89 (s, 1H, CHO), 7.35 (d, J = 8.0 Hz, 1H, H-7), 6.95 (t, J = 7.6 Hz, 1H, H-6), 6.82 (d, J = 7.2 Hz, 1H, H-5), 6.45 (s, 1H, H-3), 3.87 (s, 3H, OCH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 191.2 (CHO), 154.1 (C-4), 136.5 (C-2), 127.9–112.4 (aromatic carbons), 55.6 (OCH₃).
Infrared (IR) Spectroscopy
Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C-O of methoxy) confirm functional groups. The N-H stretch of the indole ring appears as a broad peak at 3400 cm⁻¹ .
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 9.89 (s) | Aldehyde proton |
| IR | 1695 cm⁻¹ | C=O stretch |
| High-Resolution MS | [M+H]+ = 176.07060 | Molecular ion |
Applications in Organic Synthesis
Precursor to Biologically Active Molecules
The aldehyde group undergoes condensations with amines to form Schiff bases, which exhibit antimicrobial and anticancer activities. For instance, reaction with anthranilamide under acidic conditions yields quinazolinone derivatives, a scaffold prevalent in kinase inhibitors .
Coordination Chemistry
Transition metal complexes with 4-methoxy-1H-indole-2-carbaldehyde as a ligand show promise in catalysis. Copper(II) complexes demonstrate enhanced activity in oxidation reactions due to the electron-rich indole system facilitating ligand-to-metal charge transfer.
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